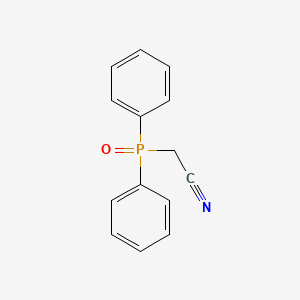

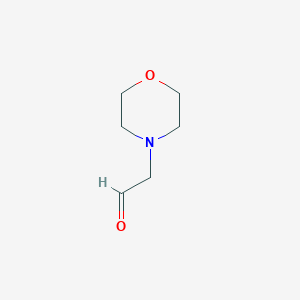

(4-Methyl-1,2,5-oxadiazol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential applications in pharmaceuticals and materials science. One method for preparing 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of trichloromethylarenes with hydrazides of carboxylic acids. This process is conducted in either methanol or ethanol and requires the presence of pyridine to facilitate the reaction . Another approach for synthesizing oxadiazole derivatives is the condensation of N-hydroxyamidoximes with ketones or aldehydes. This catalyst-free reaction is performed in methanol under mild conditions, yielding 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives with high efficiency. The structure of one such product was confirmed through single-crystal X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be significantly influenced by the substitution pattern on the heterocyclic ring. For instance, the introduction of a methyl group in the structure of (4H-chromeno[4,3-c]isoxazol-3-yl)methanol can lead to a change in the crystal structure and alter the intermolecular interaction patterns. The compounds studied crystallize in different monoclinic space groups, and the presence of a water molecule in the hydrated form of the methyl-substituted derivative introduces additional hydrogen-bonding interactions, which affect the supramolecular motifs formed in the crystal lattice .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, one of which is the retro-ene reaction. In this reaction, 5-(N-Methoxy-N-methyl)amino-3-aryl-1,3,4-oxadiazol-2(3H)-ones are subjected to refluxing methanol, leading to the expulsion of formaldehyde and the formation of 5-(methylimino)-3-aryl-1,3,4-oxadiazolidin-2-one. This intermediate can tautomerize to a more stable 5-(methylamino)-3-aryl-1,3,4-oxadiazol-2(3H)-one. The presence of the heterocyclic ring is thought to facilitate the retro-ene reaction, and the expulsion of formaldehyde is predicted to be highly exothermic .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structures. The introduction of substituents can influence properties such as solubility, melting point, and reactivity. For example, the supramolecular sheets formed by the compounds studied in paper are a result of specific hydrogen-bonding interactions, which are dictated by the molecular conformation and the presence of substituents like the hydroxy group and the methyl group. These interactions can have a profound effect on the material's properties, including its potential use in pharmaceutical formulations or as functional materials .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties : Schiff base compounds derived from 3,4-diamino-1,2,5-oxadiazole, similar in structure to (4-Methyl-1,2,5-oxadiazol-3-yl)methanol, have demonstrated notable antibacterial activities against both gram-positive and gram-negative bacteria, particularly Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).

Photochemical Behaviour : Studies have shown that 1,2,4-oxadiazole derivatives, which are structurally related to (4-Methyl-1,2,5-oxadiazol-3-yl)methanol, undergo ring photoisomerization and photorearrangement under specific conditions (Buscemi et al., 1988).

Photoinduced Rearrangement : Another study focused on the photochemical behavior of 3-styryl-1,2,4-oxadiazoles in methanol, which led to the discovery of a photoinduced rearrangement to the quinoline system. This is relevant for the understanding of the photochemical properties of similar compounds (Buscemi et al., 1990).

Retro-ene Reaction : Research on 5-(N-Methoxy-N-methyl)amino-1,3,4-oxadiazol-2(3H)-ones, structurally related to (4-Methyl-1,2,5-oxadiazol-3-yl)methanol, revealed a heteroretro-ene reaction, highlighting the chemical behavior and potential applications in organic synthesis (Kleier & Pilgram, 1987).

Corrosion Inhibition : Some 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties, demonstrating effectiveness in protecting mild steel in acidic environments. This suggests potential industrial applications for similar compounds (Ammal et al., 2018).

Photorearrangements in Methanol : The photorearrangement behavior of certain 1,2,4-oxadiazoles in methanol has been explored, providing insights into the photoreactivity and potential applications in photochemical syntheses (Buscemi et al., 1988).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding how to handle, store, and dispose of the compound safely.

Zukünftige Richtungen

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, etc.

Eigenschaften

IUPAC Name |

(4-methyl-1,2,5-oxadiazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-4(2-7)6-8-5-3/h7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLPMMNZIDPBSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365486 |

Source

|

| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-1,2,5-oxadiazol-3-yl)methanol | |

CAS RN |

78441-74-4 |

Source

|

| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)